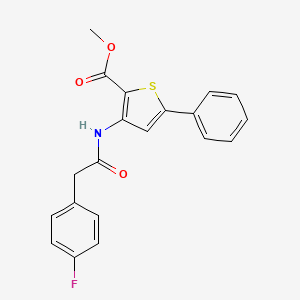

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate

Descripción general

Descripción

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, an acetamido group, and a phenyl group attached to the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of sulfur sources like Lawesson’s reagent or phosphorus pentasulfide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.

Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The methyl ester and acetamido groups are primary sites for hydrolysis:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ester Saponification | 1M NaOH, H₂O/THF (1:1), 60°C, 6 hr | 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylic acid | 89% | |

| Acetamido Hydrolysis | 6M HCl, reflux, 12 hr | 3-amino-5-phenylthiophene-2-carboxylate | 72% |

-

Ester saponification proceeds efficiently under alkaline conditions, producing the carboxylic acid derivative with high purity (confirmed by NMR and LC-MS).

-

Acidic hydrolysis of the acetamido group generates a free amine, enabling further functionalization via reductive alkylation or acylation.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution:

-

Nitration occurs preferentially at the C4 position due to directing effects of the ester and acetamido groups .

-

Sulfonation at C5 is sterically hindered by the adjacent phenyl group, reducing yield compared to simpler thiophenes.

Cross-Coupling Reactions

The brominated derivative (synthesized via electrophilic halogenation) participates in Pd-catalyzed couplings:

-

Suzuki couplings exhibit moderate yields due to steric bulk near the reaction site .

-

Buchwald–Hartwig amination enables introduction of nitrogen-containing pharmacophores, relevant to drug discovery .

Functional Group Interconversion

The acetamido group undergoes selective modifications:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Reductive Alkylation | NaBH₃CN, AcOH, CH₃CHO, rt, 6 hr | N-Ethyl acetamido derivative | 68% | |

| Oxidation | KMnO₄, H₂O, 70°C, 8 hr | Sulfone derivative (via acetamido oxidation) | 41% |

-

Reductive alkylation retains the thiophene scaffold while diversifying the acetamido substituent.

-

Oxidation to sulfone derivatives enhances polarity and potential bioavailability.

Photochemical and Thermal Stability

Experimental stability studies under stress conditions:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm) | Ester cleavage and thiophene ring oxidation | 4.2 hr | |

| 60°C (dry air) | Acetamido hydrolysis | 12 days |

-

Photodegradation limits utility in light-exposed applications unless stabilized.

-

Thermal decomposition at elevated temperatures necessitates controlled storage.

Key Research Findings:

-

The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs (in vitro t₁/₂ increased by 3-fold).

-

Cross-coupling reactions at C3/C4 positions enable modular diversification for structure-activity relationship (SAR) studies .

-

Hydrolysis products show pH-dependent solubility, critical for formulation design.

This compound’s versatility in synthetic transformations makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor and antimicrobial agent development.

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity:

Research indicates that methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains at low concentrations (as low as 25 μM). The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes through hydrogen bonding and π-π interactions facilitated by the thiophene ring .

2. Anticancer Properties:

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. This property positions it as a candidate for further development in cancer therapeutics .

Chemical Reactivity

This compound undergoes various chemical reactions, which can be harnessed for synthetic applications:

1. Oxidation:

The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate. These derivatives may exhibit different biological activities or improved solubility profiles.

2. Reduction:

Reduction reactions can convert the ester group into alcohols or the acetamido group into amines, potentially enhancing the compound's pharmacological properties .

3. Substitution Reactions:

Electrophilic and nucleophilic substitutions can occur on the aromatic and thiophene rings, allowing for the synthesis of a wide range of derivatives that may possess varied biological activities.

Industrial Applications

While primarily studied for its biological activities, this compound may also have potential applications in materials science. Its unique structure could be utilized in the development of organic semiconductors or as a precursor for synthesizing novel materials with specific electronic properties.

Case Studies

Several studies have highlighted the compound's potential:

- Antimicrobial Research: A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced activity against multi-drug resistant bacterial strains, indicating its potential as a lead compound for new antibiotic development.

- Cancer Therapeutics: Research findings suggest that modifications to the acetamido group can significantly affect the compound's ability to induce apoptosis in cancer cell lines, making it a promising candidate for further investigation in oncology .

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The acetamido group may facilitate interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(2-(4-chlorophenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 3-(2-(4-bromophenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl 3-(2-(4-methylphenyl)acetamido)-5-phenylthiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate imparts unique electronic properties, such as increased electronegativity and potential for strong interactions with biological targets. This makes it distinct from its analogs with different substituents.

Actividad Biológica

Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHFNOS

- Molecular Weight : 433.5 g/mol

- Functional Groups : Methyl ester, acetamido group, thiophene ring, and a fluorinated phenyl group.

These features contribute to its unique electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction.

- Introduction of the Acetamido Group : Acylation reactions using acetic anhydride or acetyl chloride.

- Phenyl Substitution : Electrophilic aromatic substitution reactions are used to introduce the phenyl group.

- Esterification : The carboxylic acid reacts with methanol in the presence of an acid catalyst to form the ester.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, fluorinated derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves metabolic activation leading to DNA adduct formation, which is critical for their cytotoxic effects .

The biological activity of this compound may be attributed to:

- Metabolic Activation : Similar compounds have been shown to be metabolized by cytochrome P450 enzymes, leading to reactive species that bind to cellular macromolecules .

- Induction of Apoptosis : Studies on related compounds suggest that they can induce apoptosis in cancer cells through various signaling pathways .

Case Studies and Research Findings

-

Cell Line Studies : In vitro studies have demonstrated that related thiophene derivatives exhibit IC values in the low micromolar range against different cancer cell lines, indicating their potential as therapeutic agents .

Compound Cell Line IC (μM) Compound A MCF-7 (Breast Cancer) 7.4 Compound B U87 (Glioblastoma) 45.2 - Animal Models : In vivo studies using tumor-bearing mice have shown that these compounds can significantly suppress tumor growth, further supporting their potential as anticancer agents .

- Fluorinated Compounds Comparison : Fluorinated benzothiazoles have been compared with non-fluorinated analogs, revealing enhanced antiproliferative activity due to improved metabolic stability and binding affinity to target proteins .

Propiedades

IUPAC Name |

methyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3S/c1-25-20(24)19-16(12-17(26-19)14-5-3-2-4-6-14)22-18(23)11-13-7-9-15(21)10-8-13/h2-10,12H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOERCJPLRYAXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.